molecular formula C18H21D11O2 B1153955 Linoleic acid-d11

Linoleic acid-d11

Cat. No. B1153955
M. Wt: 291.5
InChI Key: OYHQOLUKZRVURQ-JPIWGEEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linoleic acid-d11 contains 11 deuterium atoms at the 14, 14/', 15, 15/', 16, 16/', 17, 17/', 18, 18, and 18 positions. It is intended for use as an internal standard for the quantification of linoleic acid by GC- or LC-mass spectrometry. Linoleic acid is a PUFA found in plant tissues and most cooking oils. Deficiencies in the essential fatty acid linoleic acid are linked to coronary heart disease, growth retardation, and allergies. Linoleic acid can be metabolized by prostaglandin H synthases (PGHS) to form 9- and 13-HODE. The Km is 12 µM for human PGHS-1 and 27 µM for PGHS-2.

Scientific Research Applications

Understanding Linoleic Acid's Role in Human Health

Research has delved into the potential human health benefits of conjugated linoleic acid (CLA), a derivative of linoleic acid. Notably, CLA has been investigated for its impact on conditions such as cancer, heart health, obesity, diabetes, and bone health, predominantly through animal models or in vitro studies. Human intervention studies have primarily utilized synthetic CLA supplements, but consistent evidence of health benefits, particularly from cis-9, trans-11-CLA (c9, t11-CLA), remains elusive. In the context of obesity management, some studies suggest CLA's ability to reduce body fat, but concerns exist regarding potential pro-diabetic effects, particularly for individuals at risk of diabetes. Moreover, intervention studies using naturally enriched CLA products have yielded inconclusive results, prompting a call for more robust scientific substantiation before confirming health claims related to CLA (McCaffrey et al., 2011).

CLA's Impact on Plasma Lipids and Cardiovascular Function

Conjugated linoleic acid has demonstrated favorable effects on various biological processes, particularly in the context of carcinogenesis. The distinct biological effects of the c9, t11 and t10, c12 isomers of CLA, especially the latter's influence on blood lipids, have been acknowledged. Despite suggestions of CLA's anti-atherogenic properties, it's premature to conclude any beneficial role of CLA in modifying blood lipids or averting atherogenesis (Khosla & Fungwe, 2001).

Potential Anticancer Properties of CLA Isomers

The effects of specific CLA isomers, notably c9, t11-CLA and t10, c12-CLA, on cancer have been explored. While no studies have examined the impact of purified CLA isomers on human cancer in vivo, animal studies have shown a reduction in the incidence of certain cancers with c9, t11-CLA. In vitro, both isomers have demonstrated the ability to inhibit the growth of various cancer cell lines, suggesting potential regulatory roles in tumor growth through different mechanisms, including effects on lipid metabolism and oncogene regulation. Notably, some minor isomers of CLA have shown even more potent effects in inhibiting cell growth in vitro, underscoring the need for additional research to fully understand the health benefits and risks of each CLA isomer in humans (Kelley et al., 2007).

properties

Molecular Formula

C18H21D11O2

Molecular Weight

291.5

InChI Key

OYHQOLUKZRVURQ-JPIWGEEBSA-N

Appearance

Assay:≥99% deuterated forms (d1-d11)A solution in methyl acetate

synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid-d11 ; _x000B_(Z,Z)-; 9,12-Octadecadienoic Acid-d11;  (9Z,12Z)-9,12-Octadecadienoic Acid-d11;  (Z,Z)-9,12-Octadecadienoic Acid-d11;  (Z,Z)-9,12-Octadecadienoic Acid-d11;  9-cis,12-cis-Linoleic Acid-d11;  9Z,12Z-Linoleic Acid-d11; 

Origin of Product

United States

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